Butein

Catalog No.
S522323
CAS No.
487-52-5
M.F
C15H12O5
M. Wt
272.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butein

CAS Number

487-52-5

Product Name

Butein

IUPAC Name

(E)-1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

InChI

InChI=1S/C15H12O5/c16-10-3-4-11(14(19)8-10)12(17)5-1-9-2-6-13(18)15(20)7-9/h1-8,16,18-20H/b5-1+

InChI Key

AYMYWHCQALZEGT-ORCRQEGFSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

AC1NQY7L; AC1N-QY7L; AC1N QY7L; CCG-208298; CCG208298; CCG 208298; CS-5675; CS5675; CS-5675; NSC-652892; NSC652892; NSC 652892

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)C2=C(C=C(C=C2)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)C2=C(C=C(C=C2)O)O)O)O

The exact mass of the compound Butein is 272.0685 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 652892. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Propiophenones - Chalcones - Supplementary Records. It belongs to the ontological category of chalcones in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]. However, this does not mean our product can be used or applied in the same or a similar way.

Butein (CAS: 487-52-5) is a natural polyphenol belonging to the chalcone class of flavonoids. Unlike the more common closed-ring flavones and flavonols, butein features an open α,β-unsaturated ketone system, a structural feature that dictates its distinct chemical reactivity and biological target profile. Its 2',3,4,4'-tetrahydroxy substitution pattern, particularly the catechol group on the B-ring, is central to its function as an enzyme inhibitor and antioxidant. This guide focuses on procurement-relevant evidence, highlighting where butein's specific structure provides a quantifiable advantage over common, structurally related polyphenols.

Direct substitution of butein with more common flavonoids like quercetin or its aurone tautomer, butin, is often unviable due to significant differences in structural stability and target engagement. The open chalcone structure of butein is less stable than the closed heterocyclic ring of butin, its flavanone tautomer, particularly in aqueous culture media. This difference in stability and conformation affects solubility, formulation compatibility, and ultimately, the effective concentration available to interact with biological targets. Furthermore, the flexible chalcone backbone allows for a different binding mode to enzyme active sites compared to the more rigid ring systems of flavonols (e.g., fisetin, quercetin), leading to distinct inhibitory profiles and potencies that are not directly comparable. Therefore, selecting a substitute based on shared hydroxyl patterns alone risks altered kinetics, reduced potency, and poor reproducibility.

Potent and Selective Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

In assays measuring inhibition of PTP1B, a key negative regulator of insulin signaling, butein demonstrates significantly higher potency than many common flavonoid analogs. One study reported an IC50 value for butein of 3.21 µM. For context, other studies on related flavonoids under different assay conditions have shown IC50 values for alpinumisoflavone at 21.6 µM against PTP1B, highlighting butein's comparatively strong inhibitory activity.

Evidence DimensionPTP1B Inhibition (IC50)
Target Compound Data3.21 µM
Comparator Or BaselineAlpinumisoflavone: 21.6 µM
Quantified Difference~6.7-fold more potent than alpinumisoflavone
ConditionsIn vitro PTP1B enzyme activity assay using p-nitrophenyl phosphate (pNPP) as substrate.

For researchers investigating diabetes or metabolic syndrome, butein offers higher potency against PTP1B than other flavonoids, enabling use at lower concentrations and reducing potential off-target effects.

Superior DPPH Radical Scavenging Activity Compared to Butrin and Standard Antioxidants

Butein demonstrates superior performance in standard antioxidant assays compared to its flavanone analog, butrin. In a DPPH radical scavenging assay, butein achieved an EC50 value of 0.36 mg/mL, whereas butrin was significantly less effective, showing only 22% inhibition at a much higher concentration of 1 mg/mL. This potency is also competitive with quercetin, a benchmark antioxidant flavonoid, which has a reported IC50 of 89.7 µg/mL (0.09 mg/mL) in a comparable DPPH assay. This highlights butein's high intrinsic antioxidant capacity, which is critical for applications in mitigating oxidative stress.

Evidence DimensionDPPH Radical Scavenging (EC50)
Target Compound Data0.36 mg/mL
Comparator Or BaselineButrin: >1 mg/mL (only 22% inhibition at 1 mg/mL); Quercetin: 0.09 mg/mL
Quantified DifferenceSignificantly more potent than Butrin; comparable potency to Quercetin.
ConditionsIn vitro 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

For applications requiring potent free-radical scavenging, butein provides a quantifiable efficacy advantage over its direct structural analog butrin, making it a more efficient choice for cellular and formulation-based antioxidant studies.

Defined Solubility and Handling Characteristics for Reproducible Assays

Butein is practically insoluble in water but demonstrates high solubility in common organic solvents essential for laboratory workflows. Technical datasheets specify its solubility as approximately 20 mg/mL in ethanol, 25 mg/mL in dimethylformamide (DMF), and over 50 mg/mL in dimethyl sulfoxide (DMSO). This high solubility in DMSO is a key procurement-relevant parameter, as it facilitates the preparation of concentrated stock solutions (e.g., up to 55 mg/mL), which are critical for minimizing solvent artifacts in cell culture experiments and ensuring dose accuracy. For aqueous buffers, a two-step dissolution (first in DMF, then diluted) is recommended to achieve a working concentration of approximately 0.5 mg/mL.

Evidence DimensionSolubility in DMSO
Target Compound Data>50 mg/mL
Comparator Or BaselineNot applicable (establishes baseline for handling)
Quantified DifferenceNot applicable
ConditionsStandard laboratory conditions for solvent dissolution.

Predictable, high solubility in DMSO allows for the creation of stable, high-concentration stock solutions, which is essential for reproducibility, accurate serial dilutions, and minimizing solvent-induced toxicity in sensitive biological assays.

Screening for Novel Therapeutics in Metabolic Disease Models

Based on its demonstrated potency and selectivity for Protein Tyrosine Phosphatase 1B (PTP1B), butein is a primary candidate for studies aimed at enhancing insulin signaling pathways. Its use is indicated in cell-based and in vivo models of type 2 diabetes and obesity where precise modulation of PTP1B is required.

Development of Antioxidant Formulations and Cellular Protectants

With superior DPPH radical scavenging activity compared to its close analog butrin, butein is well-suited for developing formulations designed to protect against oxidative damage. Its high solubility in DMSO and ethanol facilitates its incorporation into screening protocols for identifying cellular protectants against ROS-induced damage.

Investigating Chalcone-Specific Enzyme Inhibition Mechanisms

The distinct, flexible structure of butein makes it an important tool compound for kinase and phosphatase inhibitor screening programs. Its specific inhibitory profile against protein tyrosine kinases, which differs from more rigid flavonoids, allows it to be used to probe the structural requirements for chalcone-based enzyme inhibition.

High-Throughput Screening (HTS) Compound and Reference Standard

Butein's well-characterized high solubility in DMSO (>50 mg/mL) ensures its suitability for preparing concentrated stock solutions required for automated HTS workflows. This property minimizes the risk of compound precipitation in assay plates and ensures reproducible dose-response curves, making it a reliable reference compound for chalcone-class inhibitors.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

272.06847348 Da

Monoisotopic Mass

272.06847348 Da

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4WVS5M0LGF

Other CAS

21849-70-7
487-52-5

Wikipedia

Butein

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]

Dates

Last modified: 08-15-2023
1: Wang Z, Ka SO, Lee Y, Park BH, Bae EJ. Butein induction of HO-1 by p38 MAPK/Nrf2 pathway in adipocytes attenuates high-fat diet induced adipose hypertrophy in mice. Eur J Pharmacol. 2017 Mar 15;799:201-210. doi: 10.1016/j.ejphar.2017.02.021. Epub 2017 Feb 14. PubMed PMID: 28213287.
2: Zheng W, Zhang H, Jin Y, Wang Q, Chen L, Feng Z, Chen H, Wu Y. Butein inhibits IL-1β-induced inflammatory response in human osteoarthritis chondrocytes and slows the progression of osteoarthritis in mice. Int Immunopharmacol. 2017 Jan;42:1-10. doi: 10.1016/j.intimp.2016.11.009. Epub 2016 Nov 15. PubMed PMID: 27863298.
3: Choi HS, Kim MK, Choi YK, Shin YC, Cho SG, Ko SG. Rhus verniciflua Stokes (RVS) and butein induce apoptosis of paclitaxel-resistant SKOV-3/PAX ovarian cancer cells through inhibition of AKT phosphorylation. BMC Complement Altern Med. 2016 Apr 27;16:122. doi: 10.1186/s12906-016-1103-3. PubMed PMID: 27121110; PubMed Central PMCID: PMC4848824.
4: Tang YL, Huang LB, Lin WH, Wang LN, Tian Y, Shi D, Wang J, Qin G, Li A, Liang YN, Zhou HJ, Ke ZY, Huang W, Deng W, Luo XQ. Butein inhibits cell proliferation and induces cell cycle arrest in acute lymphoblastic leukemia via FOXO3a/p27kip1 pathway. Oncotarget. 2016 Apr 5;7(14):18651-64. doi: 10.18632/oncotarget.7624. PubMed PMID: 26919107; PubMed Central PMCID: PMC4951317.
5: Padmavathi G, Rathnakaram SR, Monisha J, Bordoloi D, Roy NK, Kunnumakkara AB. Potential of butein, a tetrahydroxychalcone to obliterate cancer. Phytomedicine. 2015 Dec 1;22(13):1163-71. doi: 10.1016/j.phymed.2015.08.015. Epub 2015 Oct 13. Review. PubMed PMID: 26598915.
6: Toprak M. Fluorescence study on the interaction of human serum albumin with Butein in liposomes. Spectrochim Acta A Mol Biomol Spectrosc. 2016 Feb 5;154:108-13. doi: 10.1016/j.saa.2015.10.023. Epub 2015 Oct 24. Review. Erratum in: Spectrochim Acta A Mol Biomol Spectrosc. 2016 Mar 15;157:271. PubMed PMID: 26519918.
7: Kojima R, Kawachi M, Ito M. Butein suppresses ICAM-1 expression through the inhibition of IκBα and c-Jun phosphorylation in TNF-α- and PMA-treated HUVECs. Int Immunopharmacol. 2015 Feb;24(2):267-75. doi: 10.1016/j.intimp.2014.12.016. Epub 2014 Dec 19. PubMed PMID: 25533502.
8: Sung J, Lee J. Anti-Inflammatory Activity of Butein and Luteolin Through Suppression of NFκB Activation and Induction of Heme Oxygenase-1. J Med Food. 2015 May;18(5):557-64. doi: 10.1089/jmf.2014.3262. Epub 2015 Feb 18. PubMed PMID: 25692285.
9: Yang PY, Hu DN, Lin IC, Liu FS. Butein Shows Cytotoxic Effects and Induces Apoptosis in Human Ovarian Cancer Cells. Am J Chin Med. 2015;43(4):769-82. doi: 10.1142/S0192415X15500482. Epub 2015 Jun 28. PubMed PMID: 26119952.
10: Lee SD, Choe JW, Lee BJ, Kang MH, Joo MK, Kim JH, Yeon JE, Park JJ, Kim JS, Bak YT. Butein effects in colitis and interleukin-6/signal transducer and activator of transcription 3 expression. World J Gastroenterol. 2015 Jan 14;21(2):465-74. doi: 10.3748/wjg.v21.i2.465. PubMed PMID: 25593461; PubMed Central PMCID: PMC4292277.
11: Lai YW, Wang SW, Chang CH, Liu SC, Chen YJ, Chi CW, Chiu LP, Chen SS, Chiu AW, Chung CH. Butein inhibits metastatic behavior in mouse melanoma cells through VEGF expression and translation-dependent signaling pathway regulation. BMC Complement Altern Med. 2015 Dec 22;15:445. doi: 10.1186/s12906-015-0970-3. PubMed PMID: 26694191; PubMed Central PMCID: PMC4687249.
12: Jung SK, Lee MH, Lim DY, Lee SY, Jeong CH, Kim JE, Lim TG, Chen H, Bode AM, Lee HJ, Lee KW, Dong Z. Butein, a novel dual inhibitor of MET and EGFR, overcomes gefitinib-resistant lung cancer growth. Mol Carcinog. 2015 Apr;54(4):322-31. doi: 10.1002/mc.22191. Epub 2014 Jun 29. PubMed PMID: 24974831.
13: Zhang L, Yang X, Li X, Li C, Zhao L, Zhou Y, Hou H. Butein sensitizes HeLa cells to cisplatin through the AKT and ERK/p38 MAPK pathways by targeting FoxO3a. Int J Mol Med. 2015 Oct;36(4):957-66. doi: 10.3892/ijmm.2015.2324. Epub 2015 Aug 24. PubMed PMID: 26310353; PubMed Central PMCID: PMC4564095.
14: Liu SC, Chen C, Chung CH, Wang PC, Wu NL, Cheng JK, Lai YW, Sun HL, Peng CY, Tang CH, Wang SW. Inhibitory effects of butein on cancer metastasis and bioenergetic modulation. J Agric Food Chem. 2014 Sep 17;62(37):9109-17. doi: 10.1021/jf502370c. Epub 2014 Sep 3. PubMed PMID: 25137351.
15: Wang Z, Lee Y, Eun JS, Bae EJ. Inhibition of adipocyte inflammation and macrophage chemotaxis by butein. Eur J Pharmacol. 2014 Sep 5;738:40-8. doi: 10.1016/j.ejphar.2014.05.031. Epub 2014 May 27. PubMed PMID: 24877688.
16: Padmavathi G, Roy NK, Bordoloi D, Arfuso F, Mishra S, Sethi G, Bishayee A, Kunnumakkara AB. Butein in health and disease: A comprehensive review. Phytomedicine. 2017 Feb 15;25:118-127. doi: 10.1016/j.phymed.2016.12.002. Epub 2016 Dec 12. Review. PubMed PMID: 28190465.
17: Seo WY, Youn GS, Choi SY, Park J. Butein, a tetrahydroxychalcone, suppresses pro-inflammatory responses in HaCaT keratinocytes. BMB Rep. 2015 Sep;48(9):495-500. PubMed PMID: 25541056; PubMed Central PMCID: PMC4641232.
18: Huang YT, Lin CI, Chien PH, Tang TT, Lin J, Chao JI. The depletion of securin enhances butein-induced apoptosis and tumor inhibition in human colorectal cancer. Chem Biol Interact. 2014 Sep 5;220:41-50. doi: 10.1016/j.cbi.2014.06.006. Epub 2014 Jun 12. PubMed PMID: 24931875.
19: Bai X, Ma Y, Zhang G. Butein suppresses cervical cancer growth through the PI3K/AKT/mTOR pathway. Oncol Rep. 2015 Jun;33(6):3085-92. doi: 10.3892/or.2015.3922. Epub 2015 Apr 24. PubMed PMID: 25962638.
20: Lee DS, Jeong GS. Butein provides neuroprotective and anti-neuroinflammatory effects through Nrf2/ARE-dependent haem oxygenase 1 expression by activating the PI3K/Akt pathway. Br J Pharmacol. 2016 Oct;173(19):2894-909. doi: 10.1111/bph.13569. Epub 2016 Aug 31. PubMed PMID: 27465039; PubMed Central PMCID: PMC5055139.

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